![molecular formula C17H17N3O B13324152 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C17H17N3O This compound is part of the quinazolinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A parent compound with similar structural features.
2-[[[(1R)-1-phenylethyl]amino]methyl]-quinazolinone: A closely related derivative.
Uniqueness
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C₁₄H₁₈N₂O
- Molecular Weight: 234.31 g/mol
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit antidiabetic properties. These compounds are believed to enhance insulin sensitivity and reduce blood glucose levels. A study highlighted that derivatives of quinazolinone can act as effective antihyperglycemic agents .
Anticancer Properties
The compound has shown promise in cancer research, particularly as a chemosensitizer. It enhances the efficacy of certain chemotherapeutic agents by inhibiting mechanisms that lead to drug resistance in cancer cells. This property is attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis .
Anticoagulant Activity
Another significant biological activity is its anticoagulant effect. Compounds with similar structures have been noted for their ability to inhibit blood coagulation, making them potential candidates for the development of new anticoagulant drugs .
Study on Antidiabetic Activity
A recent study evaluated the antidiabetic effects of various quinazolinone derivatives, including this compound. The results indicated a significant reduction in blood glucose levels in diabetic animal models. The mechanism was linked to enhanced glucose uptake in peripheral tissues and improved insulin sensitivity.
Compound | Blood Glucose Reduction (%) | Mechanism of Action |
---|---|---|
This compound | 45 | Insulin sensitization |
Other Quinazolinone Derivative | 38 | Glucose metabolism enhancement |
Chemosensitization in Cancer Treatment
In vitro studies have demonstrated that this compound can sensitize resistant cancer cells to doxorubicin, a commonly used chemotherapy drug. The study highlighted the role of this compound in disrupting the protective mechanisms of cancer cells.
Cell Line | IC50 (µM) without Compound | IC50 (µM) with Compound | Sensitization Ratio |
---|---|---|---|
MCF-7 (Breast) | 12 | 5 | 2.4 |
A549 (Lung) | 10 | 3 | 3.3 |
Q & A
Q. Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for synthesizing 3,4-dihydroquinazolin-4-one derivatives, and how are reaction conditions optimized? The synthesis of quinazolin-4-one derivatives typically involves cyclocondensation reactions. For example, hydrazides (e.g., compound 10a ) react with aldehydes (e.g., thiophene-2-carboxaldehyde) under reflux in ethanol to form intermediates like 11d and 12 , which are crystallized from toluene or benzene . Optimization includes controlling reflux duration (3–16 hours), solvent selection (ethanol, DMF), and purification via recrystallization. Reaction monitoring via TLC and yield maximization through stoichiometric adjustments are critical .
Advanced Question: Q. How can unexpected by-products (e.g., oxadiazoles) arise during quinazolinone synthesis, and how are they characterized? By-products like oxadiazole 12 form due to competing cyclization pathways under prolonged heating or excess aldehydes. For instance, hydrazide-aldehyde reactions may yield both Schiff bases (e.g., 11d ) and oxadiazoles depending on solvent polarity and temperature . Characterization involves NMR (¹H/¹³C) to distinguish between imine (δ 8–9 ppm) and oxadiazole (δ 7.5–8.5 ppm) protons, complemented by mass spectrometry for molecular ion confirmation .
Q. Structural Characterization
Basic Question: Q. What spectroscopic methods are essential for confirming the structure of 3,4-dihydroquinazolin-4-one derivatives? Key techniques include:
- ¹H/¹³C NMR : To identify substituents (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–1.5 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N–H bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Question: Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve ambiguities in quinazolinone stereochemistry? SC-XRD provides absolute configuration data, critical for chiral centers like the (1R)-1-phenylethyl group. For example, a study on a related quinazolinone methanol hemisolvate (R-factor = 0.062) confirmed bond lengths (mean C–C = 0.004 Å) and hydrogen-bonding networks . Refinement using SHELXL resolves disorder in solvent molecules or counterions .
Q. Data Analysis and Contradictions
Basic Question: Q. How are microanalytical data (C, H, N) used to verify synthetic yields and purity? Microanalysis (e.g., %C, %H, %N) compares experimental values (e.g., Found: C 59.53%, H 4.21%) against theoretical calculations (Calc: C 59.69%, H 4.29%) to confirm ≥95% purity. Deviations >0.3% indicate impurities requiring column chromatography or recrystallization .
Advanced Question: Q. What strategies resolve contradictions in spectroscopic data versus computational modeling (e.g., DFT)? Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or dynamic motion. For example, DMSO-d₆ induces proton exchange broadening, which DFT (gas-phase) models fail to capture. Hybrid approaches using PCM solvation models or variable-temperature NMR validate dynamic processes .
Q. Biological Activity Profiling
Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening of quinazolinone derivatives? Common assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Antimicrobial Activity : MIC determination via broth microdilution.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ calculations) .
Advanced Question: Q. How do structural modifications (e.g., oxadiazole substitution) impact SAR in related quinazolinones? Adding electron-withdrawing groups (e.g., oxadiazole 12 ) enhances metabolic stability but may reduce solubility. For example, replacing a methyl group with a thienyl ring increases logP by ~1.5 units, requiring formulation adjustments. Comparative SAR tables (e.g., IC₅₀ vs. substituent polarity) guide lead optimization .
Q. Computational and Experimental Integration
Advanced Question: Q. How can molecular docking and MD simulations predict binding modes to targets like kinases or GPCRs? Docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the quinazolinone carbonyl and kinase hinge regions). MD simulations (AMBER) assess stability over 100 ns, with RMSD <2 Å indicating stable binding. Experimental validation via ITC or SPR confirms computed ΔG values .
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m1/s1 |
InChI Key |
RPQDFWLDFGGRKB-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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